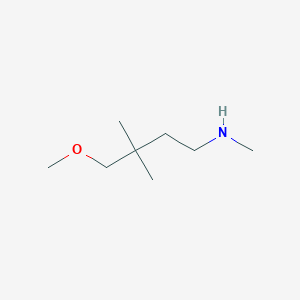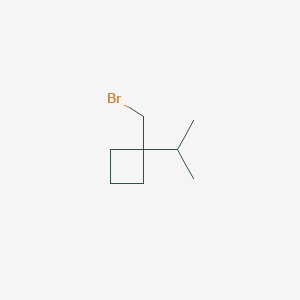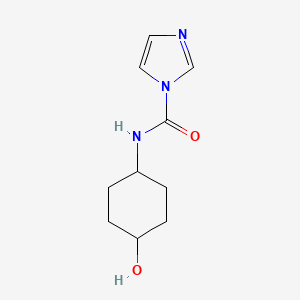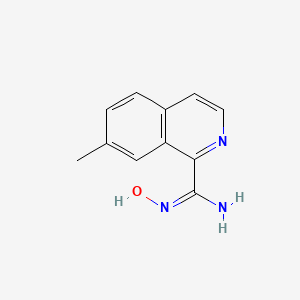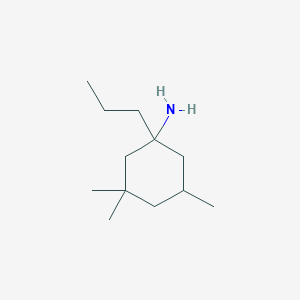
3,3,5-Trimethyl-1-propylcyclohexan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,5-Trimethyl-1-propylcyclohexan-1-amine is an organic compound with the molecular formula C12H25N and a molecular weight of 183.33 g/mol . This compound is characterized by a cyclohexane ring substituted with three methyl groups and a propyl group, along with an amine functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5-Trimethyl-1-propylcyclohexan-1-amine typically involves the alkylation of cyclohexanone derivatives followed by reductive amination. One common method includes the following steps:
Alkylation: Cyclohexanone is alkylated with propyl bromide in the presence of a strong base such as sodium hydride.
Reductive Amination: The resulting ketone is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium borohydride or hydrogen gas over a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,3,5-Trimethyl-1-propylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides or other substituted derivatives.
Applications De Recherche Scientifique
3,3,5-Trimethyl-1-propylcyclohexan-1-amine has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3,3,5-Trimethyl-1-propylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,3,5-Trimethylcyclohexan-1-amine
- 3,3,5-Trimethyl-1-butylcyclohexan-1-amine
- 3,3,5-Trimethyl-1-pentylcyclohexan-1-amine
Uniqueness
3,3,5-Trimethyl-1-propylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C12H25N |
|---|---|
Poids moléculaire |
183.33 g/mol |
Nom IUPAC |
3,3,5-trimethyl-1-propylcyclohexan-1-amine |
InChI |
InChI=1S/C12H25N/c1-5-6-12(13)8-10(2)7-11(3,4)9-12/h10H,5-9,13H2,1-4H3 |
Clé InChI |
YNKTWBAOJFVMPT-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC(CC(C1)(C)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


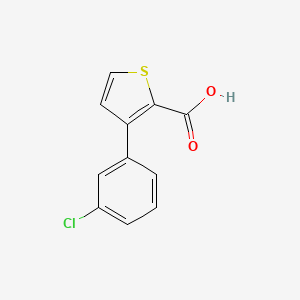
![Ethyl[(3-methoxycyclobutyl)methyl]amine](/img/structure/B13178965.png)
![5-{[(Tert-butoxy)carbonyl]amino}-2-cyclopropylpyridine-3-carboxylic acid](/img/structure/B13178974.png)
![3-[(2-Chlorophenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13178977.png)
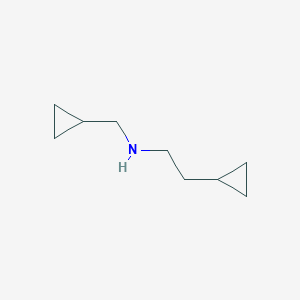
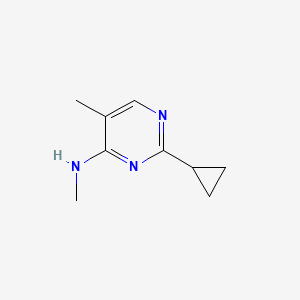
![6-Chloro-[1,3]oxazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13179004.png)
methanol](/img/structure/B13179018.png)
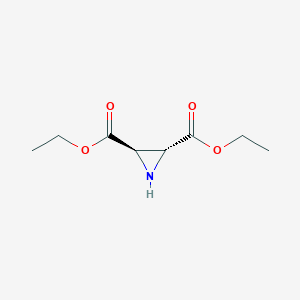
![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13179022.png)
